3-Fluoro-2,4-dimethylbenzylamine 3-Fluoro-2,4-dimethylbenzylamine
Brand Name: Vulcanchem
CAS No.: 1427366-15-1
VCID: VC5067505
InChI: InChI=1S/C9H12FN/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4H,5,11H2,1-2H3
SMILES: CC1=C(C(=C(C=C1)CN)C)F
Molecular Formula: C9H12FN
Molecular Weight: 153.2

3-Fluoro-2,4-dimethylbenzylamine

CAS No.: 1427366-15-1

Cat. No.: VC5067505

Molecular Formula: C9H12FN

Molecular Weight: 153.2

* For research use only. Not for human or veterinary use.

3-Fluoro-2,4-dimethylbenzylamine - 1427366-15-1

Specification

CAS No. 1427366-15-1
Molecular Formula C9H12FN
Molecular Weight 153.2
IUPAC Name (3-fluoro-2,4-dimethylphenyl)methanamine
Standard InChI InChI=1S/C9H12FN/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4H,5,11H2,1-2H3
Standard InChI Key HGFFWNJXMICQRB-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)CN)C)F

Introduction

Chemical Identity and Structural Analysis

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC9H12FN
Molecular Weight153.20 g/mol
Topological Polar Surface26.02 Ų (estimated)
Hydrogen Bond Donors1 (NH2 group)
Hydrogen Bond Acceptors1 (NH2 group)
Rotatable Bonds1 (C-N bond in benzylamine)

Synthesis and Manufacturing Processes

Synthetic Routes

While no direct synthesis of 3-fluoro-2,4-dimethylbenzylamine is documented, analogous compounds suggest two primary pathways:

Reductive Amination of 3-Fluoro-2,4-dimethylbenzaldehyde

This method involves the reaction of 3-fluoro-2,4-dimethylbenzaldehyde with ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The aldehyde is first converted to an imine intermediate, which is subsequently reduced to the primary amine .

Hypothetical Reaction Conditions

  • Substrate: 3-Fluoro-2,4-dimethylbenzaldehyde

  • Reagent: NH3, NaBH3CN

  • Solvent: Methanol or ethanol

  • Temperature: Room temperature to 60°C

  • Yield: ~70–80% (estimated based on analogous reactions)

Nucleophilic Substitution on Halogenated Precursors

An alternative route involves the displacement of a halogen atom (e.g., Cl or Br) in a pre-functionalized benzyl halide. For example, 3-fluoro-2,4-dimethylbenzyl chloride could react with aqueous ammonia under high-pressure conditions.

Hypothetical Reaction Conditions

  • Substrate: 3-Fluoro-2,4-dimethylbenzyl chloride

  • Reagent: NH4OH

  • Solvent: Water/ethanol mixture

  • Temperature: 100–120°C (autoclave)

  • Yield: ~50–60% (estimated)

Table 2: Comparison of Synthetic Methods

MethodAdvantagesLimitations
Reductive AminationHigh selectivity; mild conditionsRequires aldehyde precursor
Nucleophilic SubstitutionDirect pathwayHarsh conditions; lower yields

Physicochemical Properties

Solubility and Partition Coefficients

Computational models predict that 3-fluoro-2,4-dimethylbenzylamine exhibits moderate solubility in polar organic solvents (e.g., ethanol, DMSO) but limited solubility in water (<1 mg/mL). The estimated logP (octanol-water partition coefficient) is 2.14, indicating moderate lipophilicity, which is advantageous for membrane permeability in drug candidates .

Spectral Characteristics

  • NMR (1H): Predicted signals include a singlet for the NH2 group (δ 1.5–2.0 ppm), multiplets for aromatic protons (δ 6.8–7.2 ppm), and singlets for methyl groups (δ 2.2–2.4 ppm).

  • IR: Stretching vibrations at ~3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-F).

Table 3: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
LogP (o/w)2.14XLOGP3
Water Solubility0.81 mg/mLESOL
Melting Point45–50°CAnalog-based extrapolation
Boiling Point220–225°CJoback method

Applications in Pharmaceutical and Industrial Contexts

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